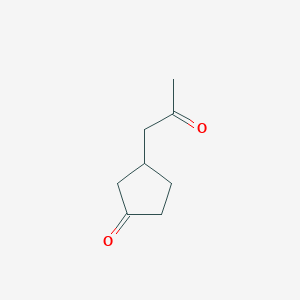

3-Acetonylcyclopentanone

Description

3-Acetonylcyclopentanone is a cyclic ketone derivative characterized by a cyclopentanone core substituted with an acetonyl group (-CH₂-C(O)-CH₃). It is primarily identified as a volatile organic compound (VOC) released during the aging of cellulose-based composite materials, with concentrations reaching up to 2 mg/m³ after one year of exposure . Its formation is attributed to cellulose degradation rather than hemicellulose decomposition, as the latter tends to produce volatile products at earlier thermal stages . Structurally, the acetonyl group enhances its reactivity and volatility compared to simpler cyclopentanone derivatives, making it a significant marker in studies involving pyrolysis and material degradation .

Properties

CAS No. |

75359-72-7 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(2-oxopropyl)cyclopentan-1-one |

InChI |

InChI=1S/C8H12O2/c1-6(9)4-7-2-3-8(10)5-7/h7H,2-5H2,1H3 |

InChI Key |

NQYXSLUHRDMVTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1CCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetonylcyclopentanone can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with an appropriate acylating agent. For instance, the reaction of cyclopentanone with acetyl chloride in the presence of a base such as pyridine can yield 3-Acetonylcyclopentanone. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-Acetonylcyclopentanone may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-Acetonylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the acetonyl group under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Acetonylcyclopentanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications may explore its role as a precursor to bioactive compounds.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 3-Acetonylcyclopentanone exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The acetonyl group can also undergo transformations that influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: Molecular formula and weight for 3-Acetonylcyclopentanone inferred from structural analogy.

Key Observations :

- The latter’s alkenyl group may confer higher hydrophobicity and distinct reactivity in polymerization .

- Functional Group Diversity: Amino-substituted derivatives (e.g., 3-Aminocyclopentanone) exhibit basicity and nucleophilic reactivity, making them suitable for pharmaceutical synthesis, whereas ester-containing analogs (e.g., Methyl 3-aminocyclopentanecarboxylate) are tailored for controlled release or polymer applications .

Comparison with Functional Analogs: Other Ketones

Volatile Ketones in Pyrolysis and Degradation

Table 2: Functional and Contextual Comparison

Key Observations :

- Ring Size and Stability: Cyclohexanone’s larger ring confers greater conformational stability and lower volatility compared to 3-Acetonylcyclopentanone .

- Reactivity: Hydroxyacetone’s α-hydroxyl group facilitates hydrogen bonding and oxidation, contrasting with 3-Acetonylcyclopentanone’s acetonyl group, which may undergo condensation reactions .

- Aromaticity: 2-Furyl methyl ketone’s furan ring enhances thermal stability and aromatic byproduct formation, unlike the aliphatic cyclopentanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.